molecular formula C38H47N5O7S2 B8068643 (1R,4R,6S,7Z,17R)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide

(1R,4R,6S,7Z,17R)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide

货号: B8068643
分子量: 749.9 g/mol
InChI 键: JTZZSQYMACOLNN-SNWGISBASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a structurally complex molecule featuring a tricyclic core (octadec-7-ene), a quinoline moiety substituted with methoxy and methyl groups, a 4-propan-2-yl-1,3-thiazol-2-yl group, and an N-cyclopropylsulfonyl carboxamide side chain.

属性

IUPAC Name

(1R,4R,6S,7Z,17R)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23-,24-,27-,28?,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZZSQYMACOLNN-SNWGISBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4C(C3)C(=O)N(CCCC/C=C\[C@@H]5C[C@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water over a wide pH range, Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents
Details US Natl Inst Health; DailyMed. Current Medical Information. Available from, as of Dec 18, 2014: https://dailymed.nlm.nih.gov/dailymed/about.cfm
Record name Simeprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8227
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to almost white powder

CAS No.

923604-59-5
Record name (1R,4R,6S,7Z,15R,17R)-N-(cyclopropanesulfonyl)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0^{4,6}]octadec-7-ene-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Simeprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8227
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

准备方法

合成路线和反应条件

西美普韦的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。 一种改进的西美普韦钠制备方法涉及使用特定的氢氧化钠碱摩尔比和控制的温度条件 . 合成通常包括形成含有氮和硫原子的杂环化合物,这些化合物对于西美普韦的抗病毒活性至关重要 .

工业生产方法

西美普韦的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该工艺包括使用先进技术,例如高效液相色谱 (HPLC) 进行纯化和质量控制。 生产工艺旨在具有成本效益并可扩展以满足对该药物的需求 .

化学反应分析

反应类型

西美普韦经历各种化学反应,包括:

    氧化: 西美普韦可以被氧化形成亚砜和砜。

    还原: 还原反应可以将亚砜转化回硫醚。

    取代: 亲核取代反应可以在分子的特定位置发生。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 胺和硫醇等亲核试剂通常用于取代反应。

形成的主要产物

从这些反应形成的主要产物包括西美普韦的各种氧化和还原形式,以及可能具有不同药理学性质的取代衍生物 .

科学研究应用

西美普韦具有广泛的科学研究应用,包括:

作用机制

西美普韦通过抑制 NS3/4A 蛋白酶发挥其抗病毒作用,该酶对于丙型肝炎病毒的复制至关重要。通过与蛋白酶的活性位点结合,西美普韦阻止了病毒多蛋白裂解成功能蛋白,从而阻断病毒复制。 这种抑制具有高度特异性和有效性,使西美普韦成为治疗 HCV 感染的有效药物 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural complexity invites comparison with other nitrogen-containing heterocycles and sulfonamide derivatives. Key analogues include:

Compound Structural Features Bioactivity Synthesis Highlights Reference
Target Compound Tricyclic core, quinoline-thiazole hybrid, cyclopropylsulfonyl group Hypothesized kinase inhibition (inferred from quinoline-thiazole motifs) Multi-step synthesis involving cyclopropane ring formation and regioselective coupling of thiazole-quinoline subunits
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane carboxamide, aryl ether Not explicitly stated; likely enzyme modulation (e.g., CYP450) Prepared via coupling of cycloprop-2-ene carboxamide with 3-methoxyphenol (51% yield, dr 19:1)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic benzothiazole, amide linkages Anticancer/antimicrobial (common in benzothiazoles) Synthesized via spiroannulation of oxa-spirodione with benzothiazol-2-yl amines
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclic β-lactam, thiadiazole-thioether Antibacterial (cephalosporin analogue) Derived from cephalosporin core with thiadiazole substitution

Pharmacological and Functional Insights

  • Quinoline-Thiazole Hybrids: The target compound’s quinoline-thiazole subunit is reminiscent of ferroptosis-inducing agents (FINs) in oral squamous cell carcinoma (OSCC), which exhibit selective cytotoxicity . However, its cyclopropylsulfonyl group may reduce off-target effects compared to simpler thiazole derivatives.
  • Sulfonamide Derivatives : The N-cyclopropylsulfonyl group enhances metabolic stability and binding affinity, as seen in protease inhibitors. This contrasts with simpler sulfonamides lacking cyclopropane, which often exhibit lower specificity .

生物活性

The compound (1R,4R,6S,7Z,17R)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide is a synthetic molecule primarily studied for its potential antiviral properties. This compound is notably a derivative of Simeprevir, an established protease inhibitor used in the treatment of hepatitis C.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its biological activity:

Component Description
Molecular Weight 749.96 g/mol
Solubility Soluble in DMSO and ethanol; insoluble in water
IUPAC Name (1R,4R,6S,7Z,17R)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy...

This compound acts primarily as a protease inhibitor. Proteases are enzymes that play a critical role in the life cycle of viruses by facilitating the processing of viral proteins necessary for replication. By inhibiting these enzymes, the compound can potentially block viral replication and reduce viral load in infected cells.

Antiviral Properties

Research has indicated that this compound exhibits significant antiviral activity against various viruses:

  • Inhibition of Viral Replication : Studies have shown that it effectively inhibits the replication of Hepatitis C virus (HCV) by targeting the NS3/4A protease complex.
  • Broad-Spectrum Activity : Preliminary data suggest potential activity against other viruses such as coronaviruses and flaviviruses.

Case Studies

  • Hepatitis C Treatment : In clinical trials involving Simeprevir and its derivatives, patients exhibited reduced HCV RNA levels and improved liver function tests after treatment with the compound.
  • COVID-19 Research : A study explored the efficacy of protease inhibitors similar to this compound against SARS-CoV-2. Results indicated that such inhibitors might reduce viral entry and replication in vitro.

Toxicity and Safety Profile

While promising in terms of efficacy, safety assessments are crucial for any therapeutic agent:

Parameter Findings
Acute Toxicity Generally low; however, specific studies are ongoing to determine long-term effects.
Side Effects Common side effects observed include gastrointestinal disturbances and potential allergic reactions in sensitive individuals.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound:

  • Clinical Trials : Ongoing trials are necessary to evaluate the efficacy and safety profile in larger populations.
  • Combination Therapies : Investigating the effects of combining this compound with other antiviral agents could enhance therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R,6S,7Z,17R)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide
Reactant of Route 2
(1R,4R,6S,7Z,17R)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。